molecular formula C5H4N4O4 B1331386 4-Amino-3,5-dinitropyridine CAS No. 31793-29-0

4-Amino-3,5-dinitropyridine

Cat. No. B1331386
CAS RN: 31793-29-0
M. Wt: 184.11 g/mol
InChI Key: IEUQRKITTGSLJL-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitropyridine is a chemical compound that has been the subject of various studies due to its potential applications and interesting chemical properties. The compound has been synthesized through different methods and has been analyzed for its molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 4-amino-3,5-dinitropyridine derivatives has been achieved through facile synthetic routes. Starting with 2-chloropyridin-4-amine, an unexpected one-step nitration reaction yields dinitrated derivatives. These derivatives then undergo nucleophilic substitution reactions with various nucleophiles such as sodium azide, potassium fluoride, ammonia, methylamine, and 4-nitroimidazol, leading to the formation of substituted 4-amino-3,5-dinitropyridine derivatives. Notably, these reactions are carried out under mild conditions, which is advantageous for practical applications .

Molecular Structure Analysis

The molecular and crystal structures of related nitropyridine derivatives have been determined using X-ray crystallography and density functional theory (DFT) calculations. These structures are stabilized by hydrogen bonds and exhibit a layered arrangement. The vibrational spectra of these compounds have been interpreted with the aid of normal coordinate analysis, providing insights into the molecular structure of 4-amino-3,5-dinitropyridine and its derivatives .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-3,5-dinitropyridine has been explored through various reactions. For instance, its azide derivative can undergo ring closure to form a novel heterocyclic compound. Additionally, the amination of 3,5-dinitropyridines with liquid ammonia and potassium permanganate has been studied, revealing the formation of mono-, di-, and triamino-substituted compounds. The regioselectivity of this amination process has been suggested to be a charge-controlled process, as supported by quantum-mechanical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3,5-dinitropyridine derivatives have been extensively studied using various spectroscopic techniques and theoretical calculations. Vibrational spectroscopy, aided by DFT calculations, has provided detailed information on the fundamental vibrational frequencies and intensities of the vibrational bands. These studies have shown excellent agreement between observed and calculated frequencies, which helps in understanding the physical properties of these compounds . Additionally, the effect of charge transfer on the spectral analysis of related compounds has been investigated, revealing insights into the stability and basicity of these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Amino-3,5-dinitropyridine and its derivatives can be synthesized through various methods, including amination with liquid ammonia and potassium permanganate, leading to mono-, di-, and triamino-substituted compounds. This process involves intermediate amino σ-adducts detectable by 1H-NMR spectroscopy, and the regioselectivity of the amination is suggested to be a charge-controlled process (Woźniak, Bańskira, & Szpakiewicz, 1993).
  • The synthesis of 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) has been reported using 4-amino-2, 6-dichloropyridine as a raw material. ABDP is noted for its thermal stability, and the study of its thermal properties includes thermogravimetry and differential scanning calorimetry (Zhou, Ma, Liu, & Yao, 2017).
  • New synthetic routes for 4-amino-3,5-dinitropyridine derivatives have been explored, utilizing nitration of 2-chloropyridin-4-amine and subsequent nucleophilic substitution reactions with various agents. These reactions occur under mild conditions, highlighting their efficiency and potential for diverse applications (Ma, Wang, Hou, Liu, & Yao, 2013).

Vibrational Spectra and Quantum Chemical Calculations

  • The vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine have been analyzed using density functional theory (DFT) calculations. This study contributes to understanding the molecular behavior of these compounds and their interactions at a quantum level (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).

Kinetics and Mechanisms

  • Research on the kinetics of reactions involving 2-chloro-3,5-dinitropyridine with meta- and para-substituted anilines has been conducted. This work is significant for understanding reaction mechanisms and the formation of dinitropyridine derivatives, which can be crucial in synthesizing new compounds (Hegazy, Fattah, Hamed, & Sharaf, 2000).

Potential Applications in Materials Science

  • Synthesis of fused, tricyclic pyridine-based energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP) indicates potential applications in materials science, especially in the development of new energetic materials with high density, low thermal stability, and good detonation properties (Ma, Pan, Jiang, Liu, & Yao, 2018).

Applications in Liquid Chromatography and Electrochemistry

  • 3,5-Dinitrobenzoic acid anhydride, closely related to 4-amino-3,5-dinitropyridine, has been utilized as a reagent in liquid chromatography and electrochemistry for the determination of amines and amino acids, highlighting its potential application in analytical chemistry (Jacobs & Kissinger, 1982).

properties

IUPAC Name

3,5-dinitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUQRKITTGSLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297230
Record name 4-Amino-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dinitropyridine

CAS RN

31793-29-0
Record name 31793-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
C Ma, Y Wang, K Hou, Z Liu… - Chinese Journal of …, 2013 - Wiley Online Library
Facile synthetic routes for the preparation of some new 4‐amino‐3,5‐dinitropyridine derivatives have been revealed. Nitration of 2‐chloropyridin‐4‐amine (1) as a starting material, in …
Number of citations: 15 onlinelibrary.wiley.com
J ZHOU, Z LIU, Q YAO - Chinese Journal of Energetic …, 2017 - energetic-materials.org.cn
A novel thermally stable energetic material, 4-amino-2, 6-bis (5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) was first synthesized via two-step reactions of nitration and condensation …
Number of citations: 1 www.energetic-materials.org.cn
M Woźniak, A Bańskira… - Liebigs Annalen der …, 1993 - Wiley Online Library
3,5‐Dinitropyridine and some of its derivatives are aminated with a liquid ammonia solution of potassium permanganate to the corresponding 2‐, 4‐ and 6‐ mono‐ and (or) di‐ and (or) …
H Ritter, HH Licht - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
Nitration of amino‐ and diaminopyridines and ‐picolines led, in unexpected one‐step reactions, to dinitrated derivatives. Dinitropicolines gave styrylpyridines, and 2‐amino‐6‐hydroxy‐3…
Number of citations: 118 onlinelibrary.wiley.com
Z Xu, C Lei, Q Wang, J Tang, G Cheng… - Crystal Growth & …, 2023 - ACS Publications
In this work, a combination of vicinal amino–nitro groups and the hydrazine bridge was developed to synthesize two insensitive and heat-resistant energetic compounds 2,2′-hydrazo-…
Number of citations: 0 pubs.acs.org
RA Hollins, LH Merwin, RA Nissan… - Journal of …, 1996 - Wiley Online Library
2,6‐Diamino‐3,5‐dinitropyridine 1‐oxide has been prepared by mixed acid nitration of 2,6‐diaminopyridine, followed by oxidation using hydrogen peroxide in acetic acid. 3,5‐Dinitro‐2,…
Number of citations: 105 onlinelibrary.wiley.com
RA Hollins, RA Nissan, WS Wilson… - … Publication: China Lake …, 1995 - apps.dtic.mil
2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. Page 1 NAWCWPNS TP 8228 2,6-Diamino-3,5-dinitropyridine-1-oxideA New Insensitive Explosive by Richard A. …
Number of citations: 8 apps.dtic.mil
LH Merwin, RA Nissan, WS Wilson, RD Gilardi… - 1995 - apps.dtic.mil
3, 5-Dinitro-2, 4, 6-triaminopyridine was prepared by oxidative amination of 2-chloro-3, 5-dinitropyridine or 2, 6-diamino-3, 5-dinitropyridine, or by treatment of the latter compound with …
Number of citations: 0 apps.dtic.mil
L Hao, X Liu, D Zhai, C Ma, P Ma, Y Pan… - Journal of Molecular …, 2022 - Springer
A novel energetic material 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP) was synthesized and characterized by 1 H NMR, 13 C NMR, mass spectroscopy, and …
Number of citations: 4 link.springer.com
H Ritter, HH Licht - Propellants, Explosives, Pyrotechnics, 1993 - Wiley Online Library
Four new explosives with heteroaromatic structure were obtained by methylaminolysis of suitable intermediates and subsequent nitration: 2‐methylnitramino‐3,5‐dinitropyridine (2‐MNP…
Number of citations: 26 onlinelibrary.wiley.com

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